(6S)-Tetrahydrofolic Acid
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Overview
Description
(6S)-Tetrahydrofolic Acid is a biologically active form of folate, a water-soluble B vitamin. It plays a crucial role in various cellular processes, including DNA synthesis, repair, and methylation. This compound is essential for the proper functioning of the human body, particularly in the synthesis of nucleotides and amino acids.
Mechanism of Action
Target of Action
(6S)-Tetrahydrofolic Acid, also known as 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca), is the predominant form of dietary folate in circulation . This pathway is crucial for the synthesis of aromatic compounds in bacteria, fungi, algae, some protozoan parasites, and plants .
Mode of Action
This interaction leads to changes in the metabolic processes of the targeted organisms, affecting their growth and survival .
Biochemical Pathways
This compound affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . This pathway is absent in mammals, making it an attractive target for antimicrobial drugs and herbicides .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect. Generally, these properties depend heavily on the drug’s ability to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, in a study on zebrafish, it was found that this compound reduced brain damage by reducing motor dysfunction and neurobehavioral defects . It counteracted oxidative damages after injury by increasing the activities of GSH-Px and SOD and decreasing the content of MDA . RNA-seq and RT-qPCR results showed that this compound played a neuroprotective role by alleviating neuroinflammation, inhibiting blood coagulation, and neuronal apoptosis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acid rain can significantly alter soil physicochemical and biochemical processes . These environmental changes could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
(6S)-Tetrahydrofolic Acid is involved in various biochemical reactions. It serves as a coenzyme in the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase . This reaction is crucial for the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is essential for the synthesis of nucleic acids (DNA and RNA), and thus, it plays a vital role in cell division and growth . In addition, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a methyl group donor in the conversion of homocysteine to methionine . This process is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low to moderate doses can support normal cellular functions, high doses might lead to adverse effects .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a coenzyme in the conversion of homocysteine to methionine . This reaction is catalyzed by the enzyme methionine synthase and is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It can be localized in various cellular compartments depending on its role in specific biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific cellular context. It can be found in various compartments within the cell, including the cytoplasm and the nucleus . Its localization can influence its activity or function, such as its role in DNA synthesis and repair, protein synthesis, and methylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (6S)-Tetrahydrofolic Acid can be synthesized through several chemical routes. One common method involves the reduction of folic acid using a reducing agent such as sodium borohydride under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (6S)-Tetrahydrofolic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid and further to folic acid.
Reduction: It can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles such as amines and thiols are often employed.
Major Products Formed:
Oxidation: Dihydrofolic acid and folic acid.
Reduction: Various reduced derivatives of tetrahydrofolic acid.
Substitution: Substituted folate derivatives.
Scientific Research Applications
(6S)-Tetrahydrofolic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is essential for studying cellular processes involving DNA synthesis and repair.
Medicine: It is used in the treatment of folate deficiency and related disorders. It is also a key component in prenatal vitamins to prevent neural tube defects.
Industry: It is used in the production of fortified foods and dietary supplements.
Comparison with Similar Compounds
Folic Acid: The oxidized form of (6S)-Tetrahydrofolic Acid, less biologically active.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid.
Uniqueness: this compound is unique due to its high biological activity and its role as a coenzyme in critical metabolic processes. Unlike folic acid, which requires reduction to become active, this compound is readily utilized by the body, making it more efficient in supporting cellular functions.
Properties
CAS No. |
71963-69-4 |
---|---|
Molecular Formula |
C19H23N7O6 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1 |
InChI Key |
GTHBYNYDVOUIBB-VHBIQUBJSA-N |
SMILES |
C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@@H](NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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